molecular formula C21H17N5O3S B11699576 4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid

4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid

Cat. No.: B11699576
M. Wt: 419.5 g/mol
InChI Key: PSHZTCULLBPZNZ-UHFFFAOYSA-N
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Description

4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is an organic compound with a complex structure that includes multiple functional groups such as thiazole, pyrazole, and benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves multi-step organic reactions. The starting materials often include 4-(4-methylphenyl)-1,3-thiazole and various hydrazine derivatives. The key steps involve the formation of the pyrazole ring and subsequent coupling with benzoic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group within the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

4-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoic acid

InChI

InChI=1S/C21H17N5O3S/c1-12-3-5-14(6-4-12)17-11-30-21(22-17)26-19(27)18(13(2)25-26)24-23-16-9-7-15(8-10-16)20(28)29/h3-11,25H,1-2H3,(H,28,29)

InChI Key

PSHZTCULLBPZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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